Penicilloate

Vue d'ensemble

Description

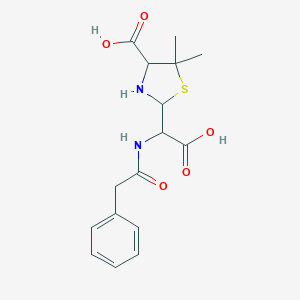

Penicilloic acid, also known as penicilloate, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Penicilloic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Penicilloic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, penicilloic acid is primarily located in the cytoplasm.

Activité Biologique

Penicilloate, a derivative of penicillin, plays a significant role in the field of allergy testing and antibiotic therapy. This article explores its biological activity, focusing on its application in skin testing for penicillin allergy, its safety profile, and its implications in clinical practice.

Overview of this compound

This compound is recognized as a minor determinant of penicillin allergy. It is formed when penicillin binds to proteins, creating hapten-carrier complexes that can elicit allergic reactions in sensitized individuals. Understanding the biological activity of this compound is crucial for improving diagnostic accuracy and managing penicillin allergies.

Biological Activity and Mechanism

This compound acts primarily as an allergen in susceptible individuals. The mechanism involves the formation of covalent bonds between the β-lactam ring of penicillins and amino groups on proteins, leading to the generation of immunogenic hapten-protein complexes. This process can trigger IgE-mediated hypersensitivity reactions, which are clinically significant in patients with a history of penicillin allergy.

Table 1: Mechanism of this compound Allergy

| Step | Description |

|---|---|

| 1 | Penicillin metabolizes and binds to proteins. |

| 2 | Formation of hapten-carrier complexes occurs. |

| 3 | IgE antibodies recognize these complexes. |

| 4 | Allergic reactions manifest upon re-exposure. |

Skin Testing

This compound is utilized in skin testing protocols to assess penicillin allergy. A study involving 348 subjects demonstrated that skin testing with this compound resulted in a 17.2% positive reaction rate, indicating its effectiveness in identifying allergic individuals . The study also highlighted that 20% of positive cases were specifically due to minor determinants like this compound.

Case Studies

Case Study 1: Negative Skin Test Follow-Up

A retrospective review of 38 patients with negative skin test results showed that subsequent antibiotic treatments were effective without adverse reactions. The majority received β-lactam antibiotics, including penicillin and cephalosporins, demonstrating the safety of reintroducing these medications post-negative testing .

Case Study 2: Graded Challenge

In another case, a 25-year-old woman with a reported penicillin allergy underwent skin testing which returned negative. Following a graded challenge with intramuscular penicillin G benzathine, she tolerated the treatment well without any adverse events, reinforcing the importance of accurate allergy testing .

Safety Profile

The safety profile of this compound appears favorable based on available data. In the aforementioned studies, mild adverse reactions were reported at rates as low as 1.1% during skin testing procedures . This suggests that when properly utilized, this compound can be a safe component in allergy diagnosis.

Research Findings

Recent research emphasizes the need for improved practices in managing penicillin allergies through effective testing methods. For instance, studies indicate that many patients who initially test positive for penicillin allergies may lose their sensitivity over time, with up to 60% becoming skin-test negative within five years . This highlights the dynamic nature of drug allergies and the importance of periodic re-evaluation.

Propriétés

IUPAC Name |

2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYWNSXLUZRKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031726 | |

| Record name | Benzylpenicilloic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13057-98-2, 11039-68-2 | |

| Record name | Benzylpenicilloic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicilloic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011039682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163084 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylpenicilloic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.